Patented Role as Key Intermediate for CP-607366 (Monoamine Reuptake Inhibitor)
This specific alcohol is the designated precursor to [2-(3,4-Dichlorophenoxy)-5-fluorobenzyl]-dimethylamine and related monoamine reuptake inhibitors. Patent US20020143003 explicitly claims the conversion of compounds of formula I, where the alcohol is a synthetic intermediate, into the final active amines [1]. In contrast, the regioisomeric alcohol, [4-(2,5-dichlorophenoxy)-3-fluorophenyl]methanol, is not listed as an intermediate in any known patent for this class, indicating that the precise 2-(3,4-dichloro)-5-fluoro topology is essential for accessing this specific CNS-active chemical space.
| Evidence Dimension | Claimed Intermediate for Specific CNS-Active Compounds |
|---|---|
| Target Compound Data | Explicitly named as synthetic precursor in patent claims for CNS-active amines |
| Comparator Or Baseline | Regioisomer: [4-(2,5-dichlorophenoxy)-3-fluorophenyl]methanol |
| Quantified Difference | Not specified; zero patent or literature precedent for CNS use |
| Conditions | Patent landscape analysis (US20020143003, US20020165217, WO2001092229) |
Why This Matters
For a drug discovery program, using the correct intermediate is non-negotiable to ensure the final product matches the patented structure and biological profile.
- [1] Harry Jr., H. R., Schmidt, C. J., Seeger, T. F., & Elliott, M. L. (2002). Monoamine reuptake inhibitors for treatment of CNS disorders. United States Patent Application US20020143003 A1. View Source
